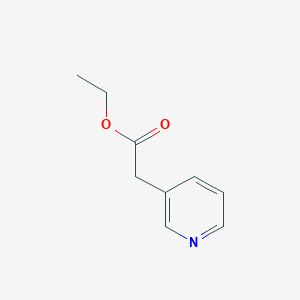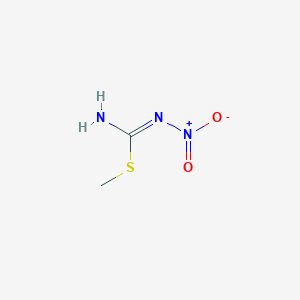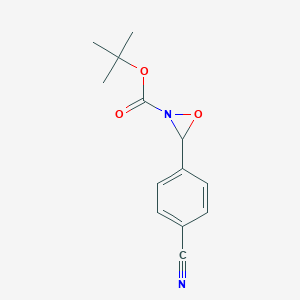
3-吡啶乙酸乙酯
概述
描述
氯化钴是一种无机化合物,化学式为CoCl₂。它是钴和氯的盐,存在多种水合物形式,最常见的是六水合物(CoCl₂·6H₂O),呈粉红色晶体。无水形式为蓝色,二水合物为紫色。 氯化钴广泛应用于实验室,并具有多种工业用途 .
科学研究应用
氯化钴在科学研究中有许多应用:
化学: 用作其他钴化合物的先驱体,以及在配位配合物的合成中。
生物学: 在细胞培养研究中用作缺氧模拟剂,稳定缺氧诱导因子 1α (HIF-1α) 并模拟低氧条件。
医学: 由于其诱导缺氧样条件的能力,正在研究其在癌症治疗中的潜在作用。
工业: 用于湿度指示器、电镀以及作为各种化学反应的催化剂 .
作用机制
氯化钴的主要作用是稳定缺氧诱导因子 1α (HIF-1α),这是一种调节细胞对低氧水平反应的转录因子。通过抑制脯氨酰羟化酶,氯化钴阻止 HIF-1α 降解,导致其积累和激活缺氧反应基因。 该机制在研究中被用来研究细胞对缺氧的反应 .
准备方法
合成路线和反应条件: 氯化钴可以通过多种方法合成。一种常见的实验室方法是让钴金属与氯气反应:
Co+Cl2→CoCl2
或者,可以将氧化钴或碳酸钴溶解在盐酸中制备氯化钴:
CoO+2HCl→CoCl2+H2O
CoCO3+2HCl→CoCl2+CO2+H2O
化学反应分析
反应类型: 氯化钴会发生各种化学反应,包括:
氧化: 氯化钴可以被氧化形成氯化钴(III)。
还原: 它可以使用氢气等还原剂还原回钴金属。
取代: 氯化钴可以进行配体交换反应,其中氯离子被其他配体(如氨或水)取代。
常用试剂和条件:
氧化: 使用氯气或高锰酸钾等氧化剂。
还原: 使用氢气或其他还原剂。
取代: 在水溶液中使用氨等配体。
主要产物:
氧化: 氯化钴(III)。
还原: 钴金属。
相似化合物的比较
氯化钴可以与其他钴卤化物(如氟化钴 (CoF₂)、溴化钴 (CoBr₂) 和碘化钴 (CoI₂))进行比较。这些化合物具有相似的化学性质,但在物理外观和具体应用方面有所不同:
氟化钴 (CoF₂): 粉红色固体,用于氟化反应。
溴化钴 (CoBr₂): 绿色固体,用于有机合成。
碘化钴 (CoI₂): 蓝黑色固体,用于各种化学反应。
属性
IUPAC Name |
ethyl 2-pyridin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWXYCRIAGBAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192984 | |
| Record name | 3-Pyridineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39931-77-6 | |
| Record name | 3-Pyridineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39931-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineacetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039931776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-pyridylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-PYRIDYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA77BEX7VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 3-pyridylacetate useful in organic synthesis?
A1: Ethyl 3-pyridylacetate possesses an active methylene group, making it susceptible to reactions with various electrophiles. [, , ] This allows for the introduction of diverse substituents at the alpha position, broadening its synthetic utility. For instance, it reacts with carbon disulfide under basic conditions, leading to ketene dithioacetals, which can be further transformed into substituted thiophenes. []
Q2: Can you provide an example of Ethyl 3-pyridylacetate's application in medicinal chemistry?
A2: Certainly! Ethyl 3-pyridylacetate plays a key role in synthesizing potent and selective PDE4 inhibitors like L-869,298. [] The lithium enolate of ethyl 3-pyridylacetate N-oxide undergoes an intriguing displacement reaction with a chiral aryl-heteroaryl secondary tosylate. This reaction proceeds with inversion of configuration, offering a route to synthesize chiral trisubstituted methanes, essential building blocks for the target inhibitor. []
Q3: Are there any reported transformations of Ethyl 3-pyridylacetate leading to heterocyclic systems?
A3: Yes, researchers have successfully utilized Ethyl 3-pyridylacetate in the synthesis of 3-vinylpiperidine. [] This highlights the potential of Ethyl 3-pyridylacetate as a starting material for accessing diverse heterocyclic scaffolds, which hold significant importance in medicinal chemistry.
Q4: Can you elaborate on the reaction of Ethyl 3-pyridylacetate with ethyl phenylpropiolate?
A4: Under basic conditions, Ethyl 3-pyridylacetate condenses with ethyl phenylpropiolate to yield ethyl 3,5-diphenyl-4-carbethoxy-6-(3-pyridyl)salicylate. [] This reaction exemplifies the compound's ability to participate in condensation reactions, leading to highly substituted aromatic compounds with potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)












